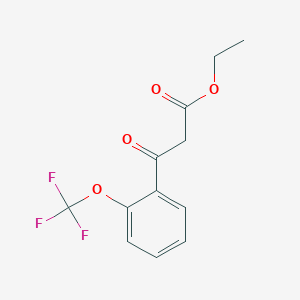

Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-2-18-11(17)7-9(16)8-5-3-4-6-10(8)19-12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGLHTJPJUBPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443191 | |

| Record name | Ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334778-38-0 | |

| Record name | Ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a β-keto ester of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Core Synthesis Pathway: Claisen Condensation

The most direct and widely applicable method for the synthesis of this compound is the Claisen condensation of 2'-(trifluoromethoxy)acetophenone with diethyl carbonate.[1] This reaction is facilitated by a strong base, typically sodium hydride (NaH), which deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate, leading to the formation of the β-keto ester after an acidic workup.

The overall reaction is as follows:

2'-(trifluoromethoxy)acetophenone + Diethyl carbonate --(NaH, THF)--> this compound

Quantitative Data

| Parameter | Value (Estimated for target compound) | Value (Reported for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate) |

| Yield | ~60-70% | 65% |

| Appearance | Yellow Oil | Yellow Oil |

| Purity | >95% (after chromatography) | Not explicitly stated, but purified by column chromatography |

| Keto-Enol Ratio | Mixture of tautomers | 3:2 enol:keto in CDCl3 |

Table 1: Summary of Quantitative Data.

Experimental Protocol

The following is a detailed experimental protocol adapted from a general procedure for the synthesis of β-keto esters via Claisen condensation.

Materials:

-

2'-(trifluoromethoxy)acetophenone

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Diethyl carbonate

-

Dry Tetrahydrofuran (THF)

-

Glacial acetic acid

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

Preparation: To a suspension of sodium hydride (1.2 g, 30 mmol, 60% in mineral oil) in dry THF (10 mL) in an oven-dried, nitrogen-flushed flask, add diethyl carbonate (4.85 mL, 40 mmol).

-

Addition of Ketone: Slowly add a solution of 2'-(trifluoromethoxy)acetophenone (10 mmol) in dry THF (5 mL) to the reaction mixture.

-

Reaction: Heat the reaction mixture under reflux for 6 hours.

-

Quenching: Cool the reaction mixture to room temperature and quench with glacial acetic acid (1 mL), followed by the slow addition of 10% HCl (20 mL).

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Washing: Wash the combined organic phases with saturated sodium bicarbonate solution (10 mL), water (10 mL), and brine (10 mL).

-

Drying and Concentration: Dry the organic phase over MgSO4, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in petroleum ether) to obtain the pure this compound.

Visualizations

Synthesis Pathway

Caption: Claisen condensation pathway for the synthesis of the target β-keto ester.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 334778-38-0

This technical guide provides a comprehensive overview of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a fluorinated organic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on closely related analogues and the well-documented role of the trifluoromethoxy functional group in enhancing the pharmacological properties of molecules.

Core Compound Properties

Basic physicochemical properties of this compound are summarized below. It is important to note that detailed experimental data for this specific molecule is not extensively published.

| Property | Value |

| CAS Number | 334778-38-0 |

| Molecular Formula | C₁₂H₁₁F₃O₄ |

| Molecular Weight | 276.21 g/mol |

| Chemical Structure | (Structure available in chemical databases) |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Significance in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug design. Its incorporation into a molecule can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the trifluoromethoxy group can also influence the acidity of nearby protons and modulate the overall electronic properties of the molecule, which can be crucial for its interaction with enzymes and receptors. Molecules containing this moiety are of high interest for developing novel therapeutics across various disease areas.

Experimental Protocols

General Synthesis of β-Keto Esters via Claisen Condensation

A common and effective method for the synthesis of β-keto esters is the Claisen condensation. This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of the target compound, this would likely involve the reaction of an appropriate ester with a trifluoromethoxy-substituted acetophenone derivative.

Reaction:

-

Starting Materials: Ethyl acetate and 2'-(trifluoromethoxy)acetophenone.

-

Base: A strong base such as sodium ethoxide (NaOEt) or sodium hydride (NaH) is typically used to deprotonate the α-carbon of the ester.

-

Solvent: A dry, aprotic solvent like anhydrous ethanol or tetrahydrofuran (THF) is required to prevent quenching of the base and the enolate intermediate.

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by stirring at room temperature.

-

Workup: The reaction is quenched with a weak acid (e.g., dilute HCl) to neutralize the base and protonate the resulting β-keto ester enolate. The product is then extracted with an organic solvent, washed, dried, and purified.

Purification:

-

The crude product can be purified using techniques such as vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Visualizing the Workflow

The following diagrams illustrate the generalized synthetic workflow and a logical relationship for considering the impact of the trifluoromethoxy group in drug design.

An In-depth Technical Guide to Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate. This compound is of interest to the pharmaceutical and agrochemical industries due to the presence of the trifluoromethoxy group, a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Molecular Structure and Properties

This compound is a β-keto ester characterized by a phenyl ring substituted with a trifluoromethoxy group at the ortho position. The molecule also contains an ethyl ester functional group.

Chemical Structure:

Caption: 2D molecular structure of this compound.

Physicochemical Properties

| Property | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate | This compound (Predicted) |

| CAS Number | 94-02-0[2][3] | 252955-06-9[4] | 1178175-77-9 |

| Molecular Formula | C₁₁H₁₂O₃[2][3] | C₁₂H₁₁F₃O₄ | C₁₂H₁₁F₃O₄ |

| Molecular Weight | 192.21 g/mol [3] | 276.21 g/mol | 276.21 g/mol |

| Appearance | Yellowish oil[5] | Likely a liquid or low-melting solid | Likely a liquid or low-melting solid |

| Boiling Point | 265-267 °C[3] | Not available | Expected to be similar to or slightly higher than the para isomer |

| Purity | --- | >98%[4] | --- |

Synthesis

The synthesis of this compound can be achieved through a Claisen condensation reaction. This is a common method for the formation of β-keto esters.[5] The general approach involves the reaction of an appropriate ester with a ketone in the presence of a strong base. For this specific molecule, the starting materials would be 2-(trifluoromethoxy)acetophenone and diethyl carbonate.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of β-Keto Esters[5]

This protocol is a general method and may require optimization for the specific synthesis of this compound.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dry tetrahydrofuran (THF)

-

Diethyl carbonate

-

2-(trifluoromethoxy)acetophenone

-

Glacial acetic acid

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of sodium hydride (1.2 equivalents) in dry THF is prepared in oven-dried glassware under an inert atmosphere (e.g., nitrogen).

-

Diethyl carbonate (1.5 equivalents) is added to the suspension.

-

A solution of 2-(trifluoromethoxy)acetophenone (1.0 equivalent) in dry THF is added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and stirred for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

After completion, the reaction is cooled to room temperature and quenched by the careful addition of glacial acetic acid, followed by 10% HCl.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic layers are washed successively with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Spectroscopic Data (Predicted)

While experimental spectra for the title compound are not available, the expected ¹H NMR and ¹³C NMR spectral data can be predicted based on known chemical shifts of similar structures. The presence of the trifluoromethoxy group and the keto-enol tautomerism will influence the spectra.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (enol) | s | 1H | Enolic OH |

| 7.2-7.8 | m | 4H | Aromatic CH |

| ~5.7 (enol) | s | 1H | Enolic CH |

| 4.2-4.3 | q | 2H | OCH₂CH₃ |

| ~4.0 (keto) | s | 2H | CH₂ |

| 1.2-1.4 | t | 3H | OCH₂CH₃ |

Note: β-keto esters exist as a mixture of keto and enol tautomers in solution. The exact ratio and chemical shifts will depend on the solvent and temperature.

Applications in Drug Development

The trifluoromethoxy group is a valuable substituent in medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule. Specifically, the -OCF₃ group can:

-

Enhance metabolic stability: The carbon-fluorine bond is very strong, making the group resistant to metabolic degradation.

-

Increase lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulate pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups.

-

Improve binding affinity: The group can participate in favorable interactions with protein targets.

Given these properties, this compound is a promising building block for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. This guide has provided a detailed overview of its structure, synthesis, and potential applications. Further research into the specific biological activities of derivatives of this compound is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 3-oxo-3-phenylpropanoate [oakwoodchemical.com]

- 3. ethyl 3-oxo-3-phenylpropanoate [stenutz.eu]

- 4. ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate, CasNo.252955-06-9 Beyond Pharmaceutical Co., Ltd China (Mainland) [beyondpharma.lookchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

Disclaimer: Publicly available experimental data for Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from analogous compounds. The experimental protocols described are general methods applicable to a compound of this type.

Introduction

This compound is a fluorinated β-keto ester. The presence of the trifluoromethoxy group on the phenyl ring is expected to significantly influence its physicochemical properties, such as acidity, lipophilicity, and reactivity, making it a compound of interest for researchers in medicinal chemistry and materials science. The trifluoromethoxy group is known to be a strong electron-withdrawing group and can increase the metabolic stability and bioavailability of drug candidates.[1][2] This guide summarizes the predicted properties and provides general experimental methodologies for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁F₃O₄ |

| Molecular Weight | 292.21 g/mol |

| Chemical Structure | (Awaiting specific structural data) |

| CAS Number | Not found in public databases. |

Predicted Physicochemical Properties

The properties of the title compound are predicted based on data for structurally similar molecules. For comparison, data for related compounds are presented in the following tables.

Table 2.1: Physical Properties of Analogous Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 3-oxo-3-phenylpropanoate | 94-02-0 | C₁₁H₁₂O₃ | 192.21 | Liquid | -39 | 270 |

| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | 106263-53-0 | C₁₂H₁₁F₃O₃ | 260.21 | - | - | - |

| Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate | 252955-06-9 | C₁₂H₁₁F₃O₄ | 292.21 | - | - | - |

Table 2.2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The ester and keto groups can form hydrogen bonds with water, but the aromatic ring and ethyl group are hydrophobic. The trifluoromethoxy group generally increases lipophilicity.[1][2] |

| Polar Organic Solvents (e.g., Ethanol, Acetone, Ethyl Acetate) | Soluble | "Like dissolves like" principle; the compound is a moderately polar organic molecule. |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Likely soluble | The presence of the phenyl and ethyl groups suggests some solubility in nonpolar solvents. |

Chemical Properties and Reactivity

This compound is a β-keto ester and is expected to exhibit the characteristic reactivity of this functional group.

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it will exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

-

Acidity of α-Protons: The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic (pKa typically 10-12 in water) and can be removed by a moderately strong base to form a stable enolate.

-

Alkylation and Acylation: The enolate is a potent nucleophile and can undergo alkylation and acylation reactions at the α-carbon.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid, which is prone to decarboxylation.

-

Reduction: The ketone and ester carbonyl groups can be reduced using various reducing agents.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

4.1. Synthesis: Claisen Condensation

The most common method for synthesizing β-keto esters is the Claisen condensation.[3][4]

-

Reaction Principle: An ester with α-hydrogens is treated with a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. The subsequent loss of an alkoxide group forms the β-keto ester. For the synthesis of the title compound, a "crossed" Claisen condensation would be employed.[5]

-

Reactants:

-

Methyl 2-(trifluoromethoxy)benzoate (acyl donor)

-

Ethyl acetate (enolate precursor)

-

Strong base (e.g., sodium ethoxide, sodium hydride)

-

Aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

-

Procedure:

-

A solution of ethyl acetate is added to a suspension of sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred to allow for the formation of the ethyl acetate enolate.

-

A solution of methyl 2-(trifluoromethoxy)benzoate in anhydrous diethyl ether is added dropwise to the enolate solution at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the addition of a weak acid (e.g., acetic acid or dilute HCl).

-

The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography.

-

4.2. Determination of Melting Point

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes.[6][7][8]

-

Procedure:

-

A small amount of the purified, dry solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[9]

-

4.3. Determination of Boiling Point

-

Apparatus: Distillation apparatus (for larger quantities) or a micro-boiling point apparatus (e.g., Thiele tube with an inverted capillary) for small amounts.[10]

-

Procedure (Microscale):

-

A few drops of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The apparatus is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

4.4. Determination of Solubility

-

Kinetic Solubility Assay: This high-throughput method is often used in early drug discovery.[11][12]

-

A stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

-

Aliquots of the stock solution are added to an aqueous buffer in a microtiter plate to create a range of concentrations.

-

The plate is shaken for a period (e.g., 1-2 hours).

-

The solubility is determined by measuring the concentration at which precipitation occurs, often detected by nephelometry (light scattering).[13]

-

-

Equilibrium (Shake-Flask) Solubility Assay: This method provides the thermodynamic solubility.[14][15]

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

-

4.5. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons (likely complex splitting patterns due to the ortho-substitution), the methylene protons of the ethyl group, the methyl protons of the ethyl group, and the acidic α-protons.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the two carbonyl carbons, the aromatic carbons, and the carbons of the ethyl group.

-

¹⁹F NMR: Will show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

-

Infrared (IR) Spectroscopy:

-

Expected characteristic absorption bands include a strong C=O stretching vibration for the ketone (around 1715 cm⁻¹), a strong C=O stretching vibration for the ester (around 1740 cm⁻¹), C-O stretching vibrations for the ester and the ether linkage, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

-

-

Mass Spectrometry (MS):

-

Will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound.

-

Visualizations

Caption: General workflow for the synthesis of the title compound.

Caption: Workflow for the characterization of the title compound.

Conclusion

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solubility Test | AxisPharm [axispharm.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. rheolution.com [rheolution.com]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Potential Applications of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic utility of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a versatile fluorinated building block. Due to the presence of the trifluoromethoxy group, this β-ketoester is a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The trifluoromethoxy moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthesis of this compound

The synthesis of this compound can be achieved through a Claisen condensation reaction. A general and widely applicable method involves the reaction of an appropriate acetophenone with a carbonate, such as diethyl carbonate, in the presence of a strong base like sodium hydride.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of β-ketoesters.[1]

-

Materials:

-

2'-(Trifluoromethoxy)acetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Glacial acetic acid

-

10% Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a suspension of sodium hydride (1.2 equivalents) in dry THF is prepared.

-

Diethyl carbonate (2.0 equivalents) is added to the suspension.

-

A solution of 2'-(trifluoromethoxy)acetophenone (1.0 equivalent) in dry THF is added dropwise to the stirred suspension at room temperature.

-

Upon completion of the addition, the reaction mixture is heated to reflux and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is then cooled in an ice bath and quenched by the careful addition of glacial acetic acid, followed by 10% hydrochloric acid.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

-

Applications in Heterocyclic Synthesis

β-Ketoesters are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds due to their dual electrophilic centers and the acidity of the α-protons. This compound is an ideal substrate for the construction of fluorinated heterocycles, which are of significant interest in medicinal chemistry.

The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the preparation of pyrazolones. These pyrazole-containing compounds are known to exhibit a broad range of biological activities.

Experimental Protocol: Synthesis of 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3(2H)-one

This is a representative protocol based on established methods for pyrazole synthesis from β-ketoesters.

-

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added.

-

A catalytic amount of glacial acetic acid is added, and the mixture is heated to reflux for 3-5 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the 5-(2-(trifluoromethoxy)phenyl)-1H-pyrazol-3(2H)-one.

-

Pyrimidinone scaffolds are prevalent in a large number of biologically active molecules, including many approved drugs. The Biginelli reaction or similar cyclocondensation reactions provide a straightforward route to pyrimidinones from β-ketoesters.

Experimental Protocol: Synthesis of 6-(2-(Trifluoromethoxy)phenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

This protocol is a representative example of a Biginelli-type reaction for the synthesis of dihydropyrimidinones.

-

Materials:

-

This compound

-

Benzaldehyde

-

Thiourea

-

Ethanol

-

Concentrated Hydrochloric acid (catalytic amount)

-

-

Procedure:

-

A mixture of this compound (1.0 equivalent), an appropriate aldehyde (e.g., benzaldehyde, 1.0 equivalent), and thiourea (1.2 equivalents) in ethanol is prepared.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated at reflux for 8-12 hours.

-

After cooling to room temperature, the precipitate formed is collected by filtration.

-

The solid is washed with cold ethanol and recrystallized to give the pure dihydropyrimidinone product.

-

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of β-ketoesters and their subsequent conversion to heterocyclic compounds, based on literature for analogous substrates.

| β-Ketoester Synthesis | |

| Starting Ketone | Product |

| 2'-Bromoacetophenone | Ethyl 3-(2-bromophenyl)-3-oxopropanoate |

| 2'-Chloroacetophenone | Ethyl 3-(2-chlorophenyl)-3-oxopropanoate |

| 2'-Methylacetophenone | Ethyl 3-(2-methylphenyl)-3-oxopropanoate |

| Heterocycle Synthesis from β-Ketoesters | | | :--- | :--- | :--- | | β-Ketoester | Heterocyclic Product | Yield (%) | | Ethyl 3-phenyl-3-oxopropanoate | 5-Phenyl-1H-pyrazol-3(2H)-one | 85-95 | | Ethyl 3-phenyl-3-oxopropanoate | 4-Phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 80-90 |

Visualizations

Caption: Synthetic pathways from the starting material to the target β-ketoester and its subsequent conversion into heterocyclic compounds for potential use in drug discovery.

Caption: A hypothetical signaling pathway illustrating how a drug candidate derived from the title compound might inhibit a kinase cascade, leading to a therapeutic cellular response.

References

A Technical Guide to the Biological Activity Screening of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is a novel small molecule with significant potential for biological activity, owing to its dual structural features: a β-keto ester moiety and a trifluoromethoxy-substituted phenyl ring. While direct experimental data for this specific compound is not yet available in the public domain, its structural components are well-represented in a variety of bioactive molecules. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, and the β-keto ester scaffold is a versatile pharmacophore.[1][2] This guide presents a comprehensive, albeit predictive, framework for the systematic screening of this compound's biological activity, drawing on established methodologies and data from structurally related analogs. The proposed screening cascade will focus on antimicrobial, anticancer, and enzyme inhibitory activities.

Rationale for Biological Screening

The chemical structure of this compound suggests several avenues for biological investigation:

-

Antimicrobial Potential: Aromatic β-keto esters have been investigated as antibacterial agents.[3][4] A proposed mechanism of action for some analogs is the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[4][5][6]

-

Anticancer Potential: Phenylpropanoate derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] The trifluoromethyl group, structurally similar to the trifluoromethoxy group, is a common feature in many anticancer drugs.

-

Enzyme Inhibition: The trifluoromethoxy group can contribute to potent and selective enzyme inhibition.[8] Notably, compounds with this moiety have been identified as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[9][10][11]

Proposed Screening Cascade

A tiered approach is recommended to efficiently evaluate the biological potential of this compound.

Data Presentation: Hypothetical Screening Data

The following tables present hypothetical, yet plausible, quantitative data based on the activities of structurally related compounds.

Table 1: Predicted Antimicrobial Activity

| Assay Type | Target Organism | Predicted MIC (µg/mL) |

| Broth Microdilution | Staphylococcus aureus | 16 - 64 |

| Broth Microdilution | Pseudomonas aeruginosa | 32 - 128 |

| Quorum Sensing Inhibition | Chromobacterium violaceum | 8 - 32 |

Table 2: Predicted Cytotoxic Activity

| Cell Line | Cancer Type | Predicted IC50 (µM) |

| A549 | Lung Carcinoma | 10 - 50 |

| MCF-7 | Breast Adenocarcinoma | 5 - 25 |

| HCT116 | Colon Carcinoma | 15 - 75 |

Table 3: Predicted Enzyme Inhibitory Activity

| Enzyme Target | Assay Type | Predicted IC50 (µM) |

| Butyrylcholinesterase (BChE) | Colorimetric | 1 - 10 |

| Acetylcholinesterase (AChE) | Colorimetric | > 100 |

Experimental Protocols

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial suspension in MHB, adjusted to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

-

Add the standardized bacterial inoculum to each well.

-

Include positive controls (bacteria without compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Cytotoxicity: MTT Assay

This protocol is a standard method for assessing cell viability.[13]

Materials:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[13]

Enzyme Inhibition: Butyrylcholinesterase (BChE) Assay

This protocol is based on the Ellman method.[11]

Materials:

-

96-well microtiter plates

-

Butyrylcholinesterase (BChE) enzyme

-

Butyrylthiocholine (BTC) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 7.4)

-

Test compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., rivastigmine)

-

Microplate reader

Procedure:

-

In a 96-well plate, add the test compound at various concentrations, BChE enzyme, and DTNB in phosphate buffer.

-

Incubate the mixture at room temperature for a short period.

-

Initiate the reaction by adding the BTC substrate.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

-

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14][15]

Potential Signaling Pathway Involvement

Should the compound exhibit significant cytotoxicity, further investigation into the underlying mechanism is warranted. A common pathway implicated in cancer cell apoptosis is the MAPK/ERK signaling cascade.

Conclusion

This compound represents a promising scaffold for the discovery of new therapeutic agents. The proposed screening cascade provides a systematic and efficient approach to elucidating its biological activity profile. While the data presented in this guide is predictive, it is based on the well-documented activities of structurally related compounds and established screening methodologies. The successful execution of these assays will provide valuable insights into the therapeutic potential of this novel molecule and guide future drug development efforts.

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxic Screening and Enhanced Anticancer Activity of Lippia alba and Clinopodium nepeta Essential Oils-Loaded Biocompatible Lipid Nanoparticles against Lung and Colon Cancer Cells [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. content.abcam.com [content.abcam.com]

An In-depth Technical Guide on Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is of growing interest due to its unique electronic and steric properties. It is highly lipophilic, metabolically stable, and can act as a bioisostere for other chemical groups, thereby modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate (CAS Number: 334778-38-0) is a β-keto ester functionalized with this important group, positioning it as a key intermediate for the synthesis of more complex, biologically active molecules.

This guide will cover the presumed synthetic pathways to this compound, based on fundamental organic chemistry principles, and provide a detailed, albeit inferred, experimental protocol. It will also touch upon the historical context of fluorinated compounds in drug discovery to highlight the potential significance of this molecule.

Physicochemical Properties and Structure

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 334778-38-0 |

| Molecular Formula | C₁₂H₁₁F₃O₄ |

| Molecular Weight | 276.21 g/mol |

| Chemical Structure | See Figure 1 |

| IUPAC Name | ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate |

Figure 1: Chemical Structure of this compound

Presumed Synthesis via Claisen Condensation

The most logical and widely used method for the synthesis of β-keto esters is the Claisen condensation. This reaction involves the condensation of two ester molecules in the presence of a strong base. For the synthesis of this compound, a mixed Claisen condensation is the most probable route.

Reaction Principle

A mixed Claisen condensation can be performed between an ester that can form an enolate and another ester that cannot (due to the absence of α-hydrogens) or is less reactive towards self-condensation. In the context of our target molecule, two primary pathways are conceivable:

-

Pathway A: The reaction between ethyl 2-(trifluoromethoxy)benzoate and ethyl acetate.

-

Pathway B: The reaction between 2'-(trifluoromethoxy)acetophenone and diethyl carbonate.

Both pathways utilize a strong base, such as sodium ethoxide or sodium hydride, to generate an enolate which then acts as a nucleophile.

Detailed Experimental Protocol (Inferred)

The following protocol is based on a general procedure for the preparation of polyfluorinated β-keto esters as described in U.S. Patent US5493025A, which details a similar synthesis. This provides a robust framework for the synthesis of the target compound.

Reaction: Condensation of an activated carboxylic acid derivative with a ketone or ester enolate equivalent. A plausible specific adaptation involves the reaction of a derivative of 2-(trifluoromethoxy)benzoic acid with an acetate enolate equivalent.

Materials and Reagents:

-

2-(Trifluoromethoxy)benzoyl chloride (or other activated derivative)

-

Ethyl acetate

-

Strong base (e.g., Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Aqueous acid (for workup, e.g., dilute HCl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Enolate Formation: Ethyl acetate (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium enolate.

-

Condensation: A solution of 2-(trifluoromethoxy)benzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for several hours (monitoring by TLC is recommended).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of dilute aqueous HCl at 0 °C until the solution is acidic.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data (Expected):

While specific data for this compound is not available, similar reported Claisen condensations typically yield products in the range of 60-85%. Purity would be assessed by NMR and mass spectrometry.

| Parameter | Expected Value/Method |

| Yield | 60-85% (estimated) |

| Purity | >95% (after chromatography) |

| ¹H NMR | Consistent with the structure |

| ¹³C NMR | Consistent with the structure |

| Mass Spec | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₂H₁₁F₃O₄ |

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key stages of the proposed Claisen condensation synthesis.

Historical Context and Discovery

A direct historical account detailing the first synthesis or "discovery" of this compound is not prominent in the surveyed scientific literature. Its existence is primarily documented through chemical supplier databases and its CAS number registration.

However, the history of this compound is intrinsically linked to the broader history of organofluorine chemistry. The biological activity of trifluoromethyl-containing compounds was first investigated by F. Lehmann in 1927. The development of synthetic methodologies to introduce trifluoromethyl and trifluoromethoxy groups has been a significant area of research since the mid-20th century. The Claisen condensation itself is a classic named reaction in organic chemistry, first described by Rainer Ludwig Claisen in 1887.

Therefore, it is highly probable that this compound was first synthesized as part of a broader exploration of fluorinated building blocks for medicinal chemistry or as an intermediate in a multi-step synthesis of a more complex target molecule. Its "discovery" was likely not a singular event but rather a logical step in the expansion of the chemical space available to drug discovery programs.

Potential Applications and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, its structure suggests significant potential as a precursor for various classes of bioactive molecules. β-keto esters are versatile intermediates that can be used to synthesize:

-

Pyrimidines and other heterocycles: These are common scaffolds in many pharmaceuticals.

-

Substituted ketones: Through decarboxylation.

-

Chiral β-hydroxy esters: Via asymmetric reduction, which are valuable chiral building blocks.

The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates. Therefore, molecules derived from this starting material could potentially target a wide range of biological pathways, depending on the subsequent modifications.

Logical Relationship Diagram

Caption: Logical flow from the core compound's key feature to its potential impact in drug discovery.

Conclusion

This compound is a fluorinated organic compound with considerable potential as a building block in the synthesis of novel pharmaceuticals. While its specific history of discovery remains elusive, its synthesis can be reliably achieved through well-established methods like the Claisen condensation. The presence of the trifluoromethoxy group imparts desirable properties that are highly sought after in modern drug design. This technical guide provides a foundational understanding of this compound for researchers and scientists, offering a practical, inferred protocol for its synthesis and placing it within the broader context of medicinal chemistry. Further research into the reactivity of this compound and its utility in the synthesis of biologically active molecules is warranted.

An In-depth Technical Guide to Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is a fluorinated β-keto ester with potential applications in medicinal chemistry and materials science. The presence of the 2-(trifluoromethoxy)phenyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance, drawing upon established chemical principles and data from analogous compounds due to the limited direct literature on this specific molecule.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₁F₃O₄ |

| Molecular Weight | 276.21 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated >250 °C at atmospheric pressure |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water. |

| CAS Number | 252955-06-9 |

Synthesis

The most plausible and widely used method for the synthesis of aryl β-keto esters is the Claisen condensation . Specifically, a crossed Claisen condensation between 2'-(trifluoromethoxy)acetophenone and a suitable ethyl ester, such as diethyl carbonate, in the presence of a strong base is the recommended approach.

Proposed Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from established procedures for Claisen condensations.[1][2]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Addition of Reactants: A solution of 2'-(trifluoromethoxy)acetophenone (1 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: After completion, the reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of a cold, dilute aqueous solution of hydrochloric acid (HCl) until the pH is acidic.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Data of Analogous Compounds

While specific data for the title compound is unavailable, the following table provides typical spectroscopic data for a related aryl β-keto ester, Ethyl 3-oxo-3-phenylpropanoate, which can serve as a reference.

| Spectroscopic Data | Ethyl 3-oxo-3-phenylpropanoate (Reference)[3] |

| ¹H NMR (CDCl₃, ppm) | δ 12.45 (s, 1H, enol-OH), 7.95 (d, 2H), 7.45 (t, 2H), 7.35 (t, 1H), 5.60 (s, 1H, enol-CH), 4.20 (q, 2H), 3.95 (s, 2H, keto-CH₂), 1.25 (t, 3H). (Note: Exhibits keto-enol tautomerism) |

| ¹³C NMR (CDCl₃, ppm) | δ 192.8, 173.5, 168.2, 136.1, 133.5, 128.6, 127.1, 90.1, 61.5, 46.1, 14.1. |

| IR (cm⁻¹) | ~3060 (aromatic C-H), ~2980 (aliphatic C-H), ~1740 (ester C=O), ~1685 (ketone C=O), ~1600 (aromatic C=C). |

For the title compound, one would expect to see characteristic signals for the trifluoromethoxy group in the ¹⁹F NMR spectrum and additional complexities in the aromatic region of the ¹H and ¹³C NMR spectra due to the substitution pattern.

Potential Biological and Pharmacological Relevance

The incorporation of a trifluoromethoxy group into organic molecules is a common strategy in drug discovery to enhance metabolic stability and cell membrane permeability.[4] Compounds containing the 2-(trifluoromethoxy)phenyl moiety have been investigated for various biological activities.

Cholinesterase Inhibition

Recent studies have shown that compounds bearing a 2-(trifluoromethoxy)benzene moiety can act as potent inhibitors of butyrylcholinesterase (BChE).[5][6] For example, a semicarbazone derivative containing this group exhibited an IC₅₀ value of 61.88 μM against BChE.[5][6] This suggests that this compound could be a scaffold for the development of novel cholinesterase inhibitors for conditions like Alzheimer's disease.

Caption: Potential mechanism of action as a BChE inhibitor.

Anticancer Activity

The trifluoromethoxy group has also been incorporated into compounds with demonstrated antitumor activity. For instance, camptothecin derivatives with a 3-(trifluoromethoxy)phenyl substituent have shown significant cytotoxicity against various cancer cell lines.[3] The electronic properties of the trifluoromethoxy group can influence the binding of these molecules to their biological targets, such as topoisomerase I. This opens the possibility for this compound to serve as an intermediate in the synthesis of novel anticancer agents.

Conclusion

This compound represents a valuable, albeit understudied, chemical entity. Its synthesis is readily achievable through well-established methodologies like the Claisen condensation. The presence of the 2-(trifluoromethoxy)phenyl group suggests that this compound and its derivatives could possess interesting biological properties, particularly in the areas of neurodegenerative disease and oncology. Further research into the synthesis and biological evaluation of this molecule is warranted to fully explore its potential in drug discovery and development.

References

- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate" from 2-(trifluoromethoxy)acetophenone

Application Note: Synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

Introduction

This compound is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethoxy group can significantly influence the biological activity and pharmacokinetic properties of the final products. This application note describes a detailed protocol for the synthesis of this compound from 2-(trifluoromethoxy)acetophenone via a Claisen condensation reaction.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[1] In this specific application, a crossed Claisen condensation between 2-(trifluoromethoxy)acetophenone and an acylating agent such as diethyl carbonate is employed.[2][3] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting materials.[4]

This protocol provides a robust and reproducible method for the preparation of this compound, suitable for researchers and scientists in drug development and organic synthesis.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Cat. No. |

| 2-(trifluoromethoxy)acetophenone | ≥98% | Commercially Available | - |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available | - |

| Diethyl Carbonate | Anhydrous, ≥99% | Commercially Available | - |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | - |

| Hydrochloric Acid (HCl) | 2 M | Commercially Available | - |

| Ethyl Acetate | ACS Grade | Commercially Available | - |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | - |

| Brine (Saturated Sodium Chloride Solution) | - | Prepared in-house | - |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | - |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | - |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer

-

Mass spectrometer

Reaction Setup and Procedure

Reaction Scheme:

Procedure:

-

Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Base: To the flask, add sodium hydride (1.2 g, 30 mmol, 60% dispersion in mineral oil) and suspend it in 50 mL of anhydrous THF.[5]

-

Addition of Reactants: In a separate flask, prepare a solution of 2-(trifluoromethoxy)acetophenone (2.04 g, 10 mmol) and diethyl carbonate (4.72 g, 40 mmol) in 20 mL of anhydrous THF.[5]

-

Reaction Initiation: Add the solution of the ketone and diethyl carbonate dropwise to the stirred suspension of sodium hydride in THF over 30 minutes at room temperature.[5]

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Quenching: After the reaction is complete, cool the mixture to 0 °C using an ice bath and cautiously quench the reaction by the slow addition of 1 mL of glacial acetic acid, followed by 20 mL of 2 M HCl.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).[5]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.[5][6]

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 2-(trifluoromethoxy)acetophenone | 1.0 eq | - |

| Diethyl Carbonate | 4.0 eq | [5] |

| Sodium Hydride | 3.0 eq | [5] |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | [5] |

| Temperature | Reflux (66 °C) | [5] |

| Reaction Time | 6 hours | [5] |

| Work-up & Purification | ||

| Quenching Agent | Acetic Acid / HCl | [5] |

| Extraction Solvent | Ethyl Acetate | [5] |

| Purification Method | Flash Chromatography | [5][6] |

| Expected Product | ||

| Product Name | This compound | - |

| Appearance | Light yellow oil | [6] |

| Yield | 40-60% (Estimated) | [6] |

Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Claisen Condensation Mechanism

Caption: Mechanism of the Claisen condensation for β-keto ester synthesis.[4]

References

Application Notes & Protocols: Synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a valuable β-keto ester intermediate in pharmaceutical and chemical research. The synthesis is achieved through a Claisen condensation reaction between ethyl 2-(trifluoromethoxy)benzoate and ethyl acetate, facilitated by a strong base such as sodium ethoxide. This protocol outlines the necessary reagents, step-by-step experimental procedures, purification methods, and expected characterization data. The included workflow diagrams and data tables are designed to assist researchers in the successful execution and replication of this synthesis.

Introduction

β-keto esters are pivotal structural motifs in organic synthesis, serving as versatile precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The presence of a trifluoromethoxy (-OCF₃) group can significantly enhance the metabolic stability and lipophilicity of a drug candidate, making it a desirable substituent in medicinal chemistry.

The Claisen condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. This application note details a representative method for the synthesis of this compound, leveraging this robust transformation.

Reaction Scheme

The overall transformation involves the base-mediated condensation of ethyl 2-(trifluoromethoxy)benzoate with ethyl acetate. The ethoxide base deprotonates ethyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of ethyl 2-(trifluoromethoxy)benzoate. Subsequent elimination of an ethoxide ion yields the target β-keto ester.

Caption: Overall reaction for the synthesis of the target β-keto ester.

Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions as necessary.

3.1 Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier (Example) |

| Ethyl 2-(trifluoromethoxy)benzoate | C₁₀H₉F₃O₃ | 234.17 | 175278-17-8 | Sigma-Aldrich |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |

| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 141-52-6 | Acros Organics |

| Anhydrous Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | J.T. Baker |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR Chemicals |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | 7647-01-0 | EMD Millipore |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 144-55-8 | LabChem |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

3.2 Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and nitrogen inlet adapter

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

3.3 Reaction Procedure

-

Step 1: Setup

-

Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Ensure all glassware is oven-dried to prevent moisture from quenching the base.

-

-

Step 2: Reagent Addition

-

To the flask, add sodium ethoxide (1.1 equivalents).

-

Add anhydrous ethanol (approx. 50 mL) to dissolve the base.

-

In the dropping funnel, prepare a solution of ethyl 2-(trifluoromethoxy)benzoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous ethanol (20 mL).

-

Slowly add the ester solution from the dropping funnel to the stirred solution of sodium ethoxide over 30 minutes. Maintain the temperature at approximately 25-30 °C.

-

-

Step 3: Reaction

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 4: Work-up

-

Cool the reaction mixture to room temperature and then place in an ice bath.

-

Slowly quench the reaction by adding 1M HCl until the pH is acidic (pH ~5-6).[1]

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Step 5: Purification

-

The crude product is purified by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

-

Workflow Visualization

Caption: Step-by-step experimental workflow for the Claisen condensation.

Data Presentation

Table 1: Stoichiometry and Expected Yield

| Compound | Equivalents | Moles (for 10g scale) | Mass/Volume |

| Ethyl 2-(trifluoromethoxy)benzoate | 1.0 | 0.0427 mol | 10.0 g |

| Ethyl Acetate | 1.5 | 0.0641 mol | 5.65 g (6.2 mL) |

| Sodium Ethoxide | 1.1 | 0.0470 mol | 3.20 g |

| Product (Expected) | - | - | Yield: 70-85% |

Table 2: Representative Characterization Data

Note: As this is a representative protocol, the following data are predicted based on the structure and data from analogous compounds. Actual results must be confirmed experimentally.

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.2-1.4 (t, 3H), 3.9-4.0 (s, 2H, keto), 4.2-4.4 (q, 2H), 5.6-5.7 (s, ~0.5H, enol), 7.2-7.8 (m, 4H), 12.5 (s, ~0.5H, enol-OH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 14.1, 46.2, 61.8, 120.4 (q, J ≈ 257 Hz, -CF₃), 121.2, 127.0, 129.5, 131.8, 133.5, 147.9, 168.0, 190.5 |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -57 to -58 |

| HRMS (ESI+) | Calculated for C₁₂H₁₁F₃O₄ [M+H]⁺: 277.0682, Found: [Value to be determined] |

| IR (thin film, cm⁻¹) | ~3400 (br, enol OH), ~2980 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone), ~1600 (C=C, enol), ~1260, 1160 (C-F, C-O) |

Mechanism Overview

The Claisen condensation proceeds through several key steps. A full equivalent of base is required because the final deprotonation of the product drives the reaction equilibrium forward.[2]

Caption: Logical steps of the Claisen condensation mechanism.

Disclaimer: This document is intended for informational purposes for trained research professionals. All procedures should be carried out in a suitable laboratory setting with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Application Note: Purification Protocol for Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is a β-keto ester derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, for the construction of more complex molecular architectures. The purity of such intermediates is paramount to ensure the desired outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of crude this compound, ensuring high purity suitable for downstream applications. The proposed protocol is based on standard laboratory techniques for the purification of β-keto esters and related molecules.

Physicochemical Data Summary

| Property | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Ethyl 3-phenylpropionate | Notes |

| CAS Number | 94-02-0[1][2][3] | 1479-22-7[4] | 2021-28-5[5][6][7] | For identification. |

| Molecular Formula | C₁₁H₁₂O₃[1][2] | C₁₁H₁₁FO₃[4] | C₁₁H₁₄O₂[7] | To calculate molecular weight. |

| Molecular Weight | 192.21 g/mol [2] | 210.20 g/mol [4] | 178.23 g/mol [5][7] | Important for molar calculations. |

| Boiling Point | 265-270 °C[1] | Not available | 247-248 °C[5] | Suggests that vacuum distillation is a viable purification method. |

| Density | 1.106 g/mL[1] | Not available | 1.01 g/mL[5] | Useful for volume-to-mass conversions. |

| Refractive Index | 1.5290[1] | Not available | 1.494[5] | Can be used as a quick purity check. |

| Appearance | Yellow oil[8] | Not available | Clear colorless liquid[7] | The target compound is expected to be a liquid or a low-melting solid. |

Experimental Protocol

This protocol outlines a comprehensive procedure for the purification of crude this compound. The process involves an initial aqueous workup to remove water-soluble impurities, followed by flash column chromatography as the primary purification step.

1. Materials and Reagents

-

Crude this compound

-

Ethyl acetate (EtOAc)

-

Hexanes or Heptane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Deionized water

-

Rotary evaporator

-

Glassware (separatory funnel, flasks, beakers, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

2. Aqueous Workup Procedure

This step aims to remove acidic or basic impurities and water-soluble byproducts from the crude reaction mixture.

-

Dissolve the crude product in a suitable organic solvent like ethyl acetate. The volume should be sufficient to ensure complete dissolution.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution to neutralize and remove any unreacted acidic starting materials or acidic byproducts.

-

Deionized water.

-

Brine to facilitate the separation of the organic and aqueous layers and to remove residual water.

-

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

3. Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying moderately polar organic compounds like β-keto esters.[9]

-

Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., a mixture of hexanes and ethyl acetate).

-

Column Packing: Carefully pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and adsorb it onto a small amount of silica gel. Alternatively, load the concentrated crude product directly onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common solvent system for β-keto esters is a gradient of ethyl acetate in hexanes (or heptane). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

-

Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

-

Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

4. Optional High-Purity Polishing: Short-Path Distillation

For obtaining very high purity, especially for liquid products, short-path distillation under high vacuum can be employed. This technique is suitable for thermally stable compounds. Given the boiling points of similar compounds, this is a viable option.[8]

-

Set up a short-path distillation apparatus.

-

Place the purified product from the chromatography step into the distillation flask.

-

Heat the flask gently under a high vacuum.

-

Collect the fraction that distills at a constant temperature. This fraction should correspond to the pure this compound.

Visualization of the Purification Workflow

The following diagram illustrates the logical steps of the purification protocol.

Caption: Purification workflow for this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethyl 3-oxo-3-phenylpropanoate [oakwoodchemical.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3 | CID 12646284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-phenylpropionate = 98 , FG 2021-28-5 [sigmaaldrich.com]

- 6. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

Application Note: NMR Characterization of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

Audience: Researchers, scientists, and drug development professionals.